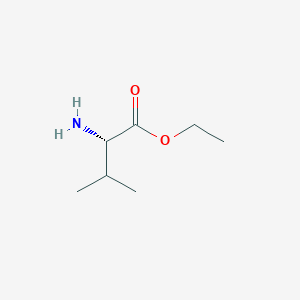
l-Valine, ethyl ester
Descripción general
Descripción
L-Valine ethyl ester is a derivative of the amino acid L-Valine . Its linear formula is (CH3)2CHCH(NH2)CO2C2H5 . The molecular weight is 181.66 . It is commonly used in laboratory settings .
Synthesis Analysis
L-Valine ethyl ester can be synthesized via esterification reactions . For instance, new ibuprofen derivatives were made via conjugation with L-valine alkyl esters .
Molecular Structure Analysis
The molecular structure of L-Valine ethyl ester is represented by the formula C7H15NO2 . The InChI string representation is InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m1/s1 .
Physical And Chemical Properties Analysis
L-Valine ethyl ester is a powder with an optical activity of [α]20/D +6.7°, c = 2 in H2O . It has a melting point of 102-105 °C .
Aplicaciones Científicas De Investigación
Biofuel Production
Ethyl levulinate, a derivative of levulinic acid, can be used as a biofuel. It can be used up to 5 wt% as the diesel miscible biofuel directly in regular diesel car engines . This application is significant as it provides a renewable and more environmentally friendly alternative to traditional fossil fuels .
Fuel Additive
Ethyl levulinate has potential as a fuel additive. Previous research has found that using ethyl levulinate as a fuel additive can significantly reduce pollutants and environmental effect . The potential for ethyl levulinate to be used as a fuel additive in diesel blending has attracted interest in recent years .
Medicine Production
Ethyl levulinate has been used to produce medicines such as calcium levulinate, which is used for both mineral supplements and tuberculosis pretreatments . This highlights the compound’s versatility and its potential in the pharmaceutical industry .
Fragrance and Flavor Production
Ethyl levulinate is also being considered as a possible substitute for valencene in the production of fragrances and fruity, sweet, and floral flavors . This opens up possibilities for its use in the food and beverage industry, as well as in the production of perfumes and other scented products .
Chemical Feedstock
Ethyl levulinate is a versatile chemical feedstock with numerous potential industrial applications . Its structure, composed of two high functionality groups (keto- and carboxylic- group) that furnish a wide range of possible derivatizations to value-added chemicals .
Reactive Chromatography
The chromatographic reactor technology, in which the solid material of the packed bed acts both as stationary phase and catalyst, is surely a valid option to overcome such an issue by overcoming the thermodynamic equilibrium . This technology can be applied to the synthesis of ethyl levulinate .
Direcciones Futuras
The use of L-Valine ethyl ester in the synthesis of new ibuprofen derivatives suggests potential applications in enhancing drug solubility and permeation . These derivatives have shown to have better solubility in aqueous solutions and a lower log P value compared to the parent acid . This could lead to faster and more complete permeation of the drug through the skin , suggesting potential future directions in transdermal drug delivery systems .
Mecanismo De Acción
Ethyl L-valinate, also known as L-Valine, ethyl ester, is a chemical compound with the molecular formula C7H15NO2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVJVAZDJHDJF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Valine, ethyl ester | |
CAS RN |
17431-03-7 | |
| Record name | L-Valine, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















